[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol
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Overview
Description
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C11H17NOS It is known for its unique structure, which includes a piperidine ring substituted with a thienylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol typically involves the reaction of thienylmethyl halides with piperidine derivatives. One common method includes the following steps:
Formation of Thienylmethyl Halide: Thienylmethanol is reacted with a halogenating agent such as thionyl chloride to form thienylmethyl chloride.
Nucleophilic Substitution: The thienylmethyl chloride is then reacted with piperidine in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Formation of thienylmethyl ketones or aldehydes.
Reduction: Formation of thienylmethyl alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its unique structure.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thienylmethyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- [1-(Thien-2-ylmethyl)piperidin-4-yl]methanol
- 4-(Hydroxymethyl)-1-(thien-2-ylmethyl)piperidine
Comparison:
- Structural Differences: While similar in structure, variations in the position of functional groups can lead to differences in reactivity and biological activity.
- Uniqueness: [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,10,13H,3-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZWOHUGLHRSDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640440 |
Source
|
Record name | {1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-81-5 |
Source
|
Record name | 1-(2-Thienylmethyl)-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926921-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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